molecular formula C44H79NO5 B1665158 Icomidocholic acid CAS No. 246529-22-6

Icomidocholic acid

Cat. No.: B1665158
CAS No.: 246529-22-6
M. Wt: 702.1 g/mol
InChI Key: SHKXZIQNFMOPBS-OOMQYRRCSA-N
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Description

Aramchol (Arachidyl amido cholanoic acid), also known as C20-FABAC, is a first-in-class, synthetic fatty-acid/bile-acid conjugate (FABAC) composed of cholic acid and arachidic acid . This investigational molecule is a potent, partial inhibitor of the stearoyl coenzyme A desaturase 1 (SCD1) enzyme, a key regulator of liver fat metabolism . By inhibiting SCD1, Aramchol decreases the synthesis of fatty acids, leading to a reduction in storage triglycerides and other fatty acid esters within the liver. This mechanism underlies its primary research value in investigating therapeutic strategies for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH) . Beyond its well-characterized SCD1 inhibition, Aramchol has a dual mechanism of action. It also activates cholesterol efflux by stimulating the ABCA1 transporter, a universal cholesterol export pump, without affecting transcriptional control . In preclinical models, this led to a significant reduction of blood and body cholesterol, positioning Aramchol as a valuable tool for studying reverse cholesterol transport . Emerging clinical evidence underscores its research potential. A 2024 study on patients with metabolic dysfunction-associated steatohepatitis demonstrated that Aramchol treatment led to fibrosis improvement in a significant proportion of subjects, with the antifibrotic effect increasing with treatment duration and being corroborated by reductions in liver stiffness and other serum biomarkers . The compound has been shown to be safe and tolerable in human clinical trials, further supporting its use in translational research . Please note: This product is intended for Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this product in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXZIQNFMOPBS-OOMQYRRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H79NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179395
Record name Aramchol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246529-22-6
Record name (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246529-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aramchol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aramchol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aramchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOMIDOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions

Aramchol undergoes various chemical reactions, including:

    Oxidation: Aramchol can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions include various derivatives of Aramchol with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Phase 2b ARREST Trial

The ARREST trial (NCT02279524) was a randomized, double-blind, placebo-controlled study assessing the efficacy of Aramchol in patients with NASH. Key findings include:

  • Participants : 247 patients were randomized to receive either 400 mg or 600 mg of Aramchol or a placebo.
  • Primary Endpoint : The study aimed to evaluate the reduction in hepatic triglycerides after 52 weeks. Although the primary endpoint was not met with statistical significance (p=0.066), notable trends were observed:
    • 16.7% of patients receiving Aramchol 600 mg achieved NASH resolution without worsening fibrosis compared to 5% in the placebo group (odds ratio [OR] = 4.74).
    • Fibrosis improvement was noted in 29.5% of the Aramchol group versus 17.5% in placebo (OR = 1.88).
  • Safety Profile : The treatment was well tolerated with low rates of adverse events (AEs) leading to discontinuation (<5%) .

ARMOR Study

The ARMOR study further explored Aramchol's efficacy at varying doses:

  • In an open-label cohort, 60% of patients treated with 300 mg BID showed fibrosis improvement by at least one stage after extended treatment durations.
  • Significant reductions were recorded in biomarkers such as ALT and AST over 24 and 48 weeks .
  • The study utilized advanced digital pathology techniques to assess fibrosis improvement, revealing that 39% showed improvement according to NASH CRN criteria after long-term treatment .

Comparative Efficacy

A summary table comparing key findings from various studies on Aramchol is presented below:

StudyDoseKey FindingsFibrosis Improvement (%)NASH Resolution (%)
ARREST600 mg dailyNo significant reduction in liver triglycerides29.516.7
ARMOR300 mg BIDSignificant reductions in ALT/AST; high patient response60Not specified
Open-label ARMOR300 mg BIDImprovement across all biopsy methodologiesUp to 6126.5

Mechanism of Action

Aramchol exerts its effects through two main pathways:

Comparison with Similar Compounds

Mechanism of Action :

  • SCD1 Inhibition : Reduces MUFA synthesis, lowering triglyceride (TG) storage and promoting β-oxidation .
  • PPARγ Activation : Upregulates anti-fibrotic and anti-inflammatory pathways by enhancing peroxisome proliferator-activated receptor gamma (PPARγ) activity .
  • Hepatic Stellate Cell (HSC) Modulation : Suppresses collagen secretion (e.g., COL1A1) and fibrogenic markers (αSMA, TIMP1) in activated HSCs via SCD1 inhibition .

Clinical Progress: Aramchol is currently in Phase III trials (ARMOR study) for NASH and fibrosis, demonstrating dose-dependent reductions in liver fat (≥12.6% in Phase IIb) and fibrosis improvement (60% of patients showed ≥1-stage reduction in open-label data) .

Comparison with Similar Compounds

Aramchol is compared below with other investigational and approved compounds targeting NASH and fibrosis, focusing on mechanisms, efficacy, and clinical outcomes.

Mechanism of Action Comparison

Compound Target/Pathway Key Mechanism Differentiation from Aramchol
Aramchol SCD1, PPARγ Inhibits lipogenesis, activates anti-fibrotic PPARγ Liver-specific SCD1 inhibition + dual PPARα/γ modulation
Lanifibranor Pan-PPAR agonist Activates PPARα, δ, and γ Broader PPAR activation; higher risk of edema
Semaglutide GLP-1 receptor agonist Reduces appetite, improves insulin sensitivity Primarily metabolic; limited direct anti-fibrotic effects
Resmetirom Thyroid hormone receptor-β Enhances lipid metabolism, reduces liver fat Targets hepatic lipid oxidation; no direct HSC effects
ASC41 THR-β agonist Promotes lipolysis, inhibits de novo lipogenesis Synergizes with Aramchol in fibrosis reduction

Efficacy in Preclinical/Clinical Studies

Fibrosis Improvement

Compound Fibrosis Improvement (Preclinical) Clinical Trial Data
Aramchol 50–70% reduction in COL1A1 secretion in HSCs ; 2.3-fold fibrosis reduction in mice 60% ≥1-stage fibrosis improvement (Phase III ARMOR)
Lanifibranor 30–40% reduction in collagen deposition 35% fibrosis improvement (Phase II NATIVE)
Semaglutide Limited direct anti-fibrotic activity 43% NASH resolution (Phase III, no fibrosis benefit)
Resmetirom 40% reduction in liver fibrosis markers 26% fibrosis improvement (Phase III MAESTRO-NASH)

Molecular and Pharmacokinetic Distinctions

  • SCD1 Inhibitors: Aramchol shows unique liver specificity and PPARγ activation compared to non-targeted SCD1 inhibitors (e.g., Montelukast), which exhibit lower binding stability (RMSD: 2.5–3.5 Å vs. 1.5–3.0 Å) .
  • Combination Potential: Synergy with ASC41 (THR-β agonist) enhances anti-steatotic and anti-fibrotic effects, unlike monotherapies .

Critical Analysis of Contradictory Evidence

  • This suggests its benefits may be pathway-specific (e.g., PPARγ > SCD1) .

Biological Activity

Aramchol is a synthetic fatty acid-bile acid conjugate currently under investigation for its therapeutic potential in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and findings from clinical studies and preclinical models.

Aramchol primarily exerts its effects through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1, Aramchol influences lipid metabolism, reduces liver fat accumulation, and modulates fibrogenesis in hepatic stellate cells (HSCs).

Key Mechanisms:

  • Inhibition of SCD1: Aramchol reduces the expression of SCD1 in both human HSCs and primary human hepatocytes, leading to decreased lipogenesis and increased fatty acid oxidation .
  • Induction of PPARγ: The compound promotes the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a protective role against liver fibrosis .
  • Reduction of Fibrogenic Markers: In studies, Aramchol significantly decreased the mRNA levels of collagen 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), indicating its antifibrotic potential .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Aramchol in patients with NASH.

Phase 2 Trials

  • Study Design: A 12-week phase 2a trial assessed the effects of Aramchol at doses of 300 mg and 600 mg daily compared to placebo.
  • Results:
    • The 600 mg dose led to a significant reduction in liver fat content as measured by magnetic resonance spectroscopy (MRS).
    • NASH resolution without worsening fibrosis was achieved in 16.7% of patients receiving Aramchol versus 5% in the placebo group, with an odds ratio (OR) of 4.74 .
    • Improvement in fibrosis by at least one stage was observed in 29.5% of the treatment group compared to 17.5% in placebo .

Phase 2b Trial

  • Study Population: This trial included 247 patients randomized to receive either Aramchol at doses of 400 mg or 600 mg or a placebo.
  • Outcomes:
    • The primary endpoint was a decrease in hepatic triglycerides after 52 weeks.
    • Although the primary endpoint did not meet statistical significance, notable reductions in alanine aminotransferase (ALT) levels were observed, with a placebo-corrected decrease of -29.1 IU/L for the 600 mg group .

Preclinical Models

Aramchol has shown promising results in various animal models mimicking NASH:

  • Mouse Models: In mice fed a methionine-choline-deficient diet, Aramchol improved steatohepatitis and fibrosis by enhancing glutathione levels and maintaining cellular redox homeostasis. This suggests that it may mitigate oxidative stress associated with liver injury .
  • Impact on Lipid Metabolism: Studies demonstrated that SCD1 inhibition led to reduced lipid synthesis and increased insulin sensitivity, which are crucial for managing metabolic disorders like NASH .

Summary of Findings

The following table summarizes key findings from clinical trials and preclinical studies regarding the biological activity of Aramchol:

Study TypeDose (mg)Key Findings
Phase 2a Trial300Significant reduction in liver fat; NASH resolution in 16.7% vs. placebo (5%)
Phase 2a Trial600Improved fibrosis; ALT decrease of -29.1 IU/L; safety profile favorable
Phase 2b Trial400/600Reduction in hepatic triglycerides; significant changes in liver histology
Preclinical StudyN/AInhibition of SCD1 leads to reduced lipogenesis; enhanced antioxidant capacity

Q & A

Q. What is the primary mechanism of action of Aramchol in reducing hepatic steatosis?

Aramchol inhibits stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism, by reducing monounsaturated fatty acid synthesis. This upregulates AMP-activated protein kinase (AMPK), enhances fatty acid oxidation, and reduces hepatic triglyceride accumulation. Preclinical validation includes SCD1 activity assays in hepatocytes and high-fat diet murine models .

Q. What primary endpoints are used in Aramchol clinical trials?

Phase 2b trials (e.g., ARREST) used magnetic resonance spectroscopy (MRS) to quantify liver fat reduction, while Phase 3 trials (e.g., ARMOR) prioritize histological endpoints (NASH resolution, fibrosis improvement). Dual endpoints address both metabolic and structural improvements .

Q. What preclinical models demonstrate Aramchol’s efficacy?

Mdr2-/- mice (biliary fibrosis) and diet-induced NAFLD rodent models are commonly used. Techniques include picrosirius red staining for fibrosis, qPCR for fibrotic markers (Col1a, αSMA), and RNA-seq to assess pathway modulation (e.g., PPAR signaling) .

Q. How is Aramchol’s safety profile evaluated in human trials?

Safety is assessed via adverse event (AE) rates, liver enzyme monitoring (ALT/AST), and tolerability metrics. Phase 2b/3 trials report AE rates <5%, comparable to placebo, with no significant hepatotoxicity .

Q. What evidence supports dose-dependent effects of Aramchol?

Phase 2a trials showed 300 mg/day reduced liver fat by 12.5% vs. placebo. Phase 2b trials revealed 600 mg/day had lower efficacy than 400 mg/day, leading to dose optimization in Phase 3 (300 mg BID for improved hepatic exposure) .

Advanced Research Questions

Q. How do researchers reconcile contradictory efficacy data between trials?

Mixed results (e.g., 600 mg vs. 400 mg in Phase 2b) are analyzed using mixed-model repeated measures (MMRM) to account for dropout rates and baseline variability. Adaptive trial designs (e.g., ARMOR) adjust dosing based on pharmacokinetic data .

Q. What methodological approaches validate Aramchol’s antifibrotic effects?

Preclinical studies combine histopathology (e.g., picrosirius red staining), hydroxyproline assays, and RNA-seq to map TGFβ pathway inhibition and PPARα/γ upregulation in cholangiocytes. Human trials use paired liver biopsies and transient elastography (VCTE) .

Q. How does Aramchol modulate PPAR signaling in fibrosis?

RNA-seq of TGFβ-stimulated cholangiocytes shows Aramchol co-treatment upregulates PPAR-responsive genes (e.g., CPT1A) and enhances PPARα/γ binding to peroxisome proliferator response elements (PPRE), counteracting fibroinflammatory signals .

Q. What explains paradoxical ALT elevation in some studies?

Meta-analyses report heterogeneous ALT responses (I² = 88%). Sensitivity analyses suggest mitochondrial stress during early treatment phases or off-target effects. Long-term studies (72+ weeks) show eventual normalization .

Q. How are biomarkers validated for Aramchol’s target engagement?

SCD1 activity is measured via serum lipidomics (C16:1/C16:0 ratio). Hepatic fat reduction is quantified by MRS, while PPAR activation is assessed via transcriptomic profiling in biopsy samples .

Q. What statistical methods address heterogeneity in meta-analyses?

Random-effects models with I² statistics quantify heterogeneity. Sensitivity analyses exclude outliers (e.g., Levin et al., 2023) to resolve ALT/AST variability. Pooled estimates use inverse-variance weighting .

Q. How do interspecies differences impact translational research?

Murine models show robust fibrosis attenuation via TGFβ inhibition, but human trials lack consistent histological improvement. Differences include fibrosis etiology (biliary vs. metabolic) and trial duration (12 weeks vs. 72+ weeks) .

Q. What is the role of adaptive designs in Aramchol trials?

The ARMOR trial (NCT04104321) uses dose escalation (300 mg BID) based on Phase 2b pharmacokinetic data, optimizing hepatic exposure and efficacy. Interim analyses adjust enrollment criteria for fibrosis severity .

Q. How does Aramchol influence cholesterol metabolism?

In vitro studies show Aramchol induces cholesterol efflux via ABCA1 upregulation and inhibits SREBP-1c, reducing cholesterol synthesis. Clinical trials correlate these effects with LDL-C reduction in dyslipidemic patients .

Q. What explains divergent results in liver enzyme studies?

Population stratification (e.g., obesity, HIV status) and baseline ALT variability influence outcomes. The ARRIVE trial reported ALT reduction in obese HIV-NAFLD subgroups but not overall cohorts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Icomidocholic acid
Reactant of Route 2
Icomidocholic acid

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